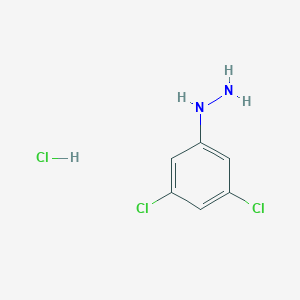

3,5-Dichlorophenylhydrazine hydrochloride

Description

Properties

IUPAC Name |

(3,5-dichlorophenyl)hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Cl2N2.ClH/c7-4-1-5(8)3-6(2-4)10-9;/h1-3,10H,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDXZOJVMTJOAPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7Cl3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

63352-99-8 | |

| Record name | Hydrazine, (3,5-dichlorophenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63352-99-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID20212744 | |

| Record name | (3,5-Dichlorophenyl)hydrazine monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20212744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57396-93-7, 63352-99-8 | |

| Record name | Hydrazine, (3,5-dichlorophenyl)-, hydrochloride (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57396-93-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3,5-Dichlorophenyl)hydrazine monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063352998 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3,5-Dichlorophenyl)hydrazine monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20212744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3,5-dichlorophenyl)hydrazine monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.263 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 3,5-Dichlorophenylhydrazine Hydrochloride

CAS Number: 63352-99-8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3,5-Dichlorophenylhydrazine hydrochloride, a key chemical intermediate in synthetic chemistry and drug discovery. This document outlines its chemical and physical properties, safety and handling protocols, synthesis methods, and significant applications, with a focus on its role in the development of novel therapeutic agents.

Chemical and Physical Properties

This compound is a light-sensitive solid that is soluble in water.[1][2] It is primarily used as a reagent and building block in organic synthesis.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 63352-99-8 | [3] |

| Molecular Formula | C₆H₇Cl₃N₂ | [3][4] |

| Molecular Weight | 213.49 g/mol | [3][4] |

| Appearance | Bright yellow crystalline powder; White to cream powder | [1][5] |

| Melting Point | 208-210 °C (decomposes) | [1][2] |

| Water Solubility | Soluble | [1][2] |

| Boiling Point | 286.1°C at 760 mmHg (Predicted) | [1] |

| Flash Point | 126.8°C (Predicted) | [1] |

| InChI Key | BDXZOJVMTJOAPS-UHFFFAOYSA-N | [6] |

Safety and Handling

This compound is a hazardous substance and requires careful handling to avoid exposure. It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation. It may also cause respiratory irritation and is suspected of causing cancer.

Table 2: GHS Hazard and Precautionary Statements

| Category | Code | Statement | Reference(s) |

| Hazard | H302 | Harmful if swallowed. | [6] |

| H312 | Harmful in contact with skin. | ||

| H315 | Causes skin irritation. | [6] | |

| H319 | Causes serious eye irritation. | ||

| H332 | Harmful if inhaled. | [6] | |

| H335 | May cause respiratory irritation. | ||

| H351 | Suspected of causing cancer. | ||

| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | |

| P270 | Do not eat, drink or smoke when using this product. | [6] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | ||

| P301+P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. | ||

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | ||

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | ||

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | ||

| P405 | Store locked up. | ||

| P501 | Dispose of contents/container to an approved waste disposal plant. |

Handling and Storage:

-

Handling: Avoid all personal contact, including inhalation. Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust respirator. Do not eat, drink, or smoke when handling. Wash hands thoroughly after handling.[7]

-

Storage: Keep containers securely sealed in a cool, dry, and dark place. Store in original containers and avoid physical damage.[1]

Spectral Data

While specific spectral data from verified sources is not publicly available, typical spectral characteristics can be predicted based on the molecule's structure.

Table 3: Predicted Spectral Data

| Technique | Predicted Characteristics |

| ¹H NMR | Aromatic protons would appear in the δ 6.5-8.0 ppm range. Protons of the hydrazine group (-NHNH₂) would be broad and their chemical shift would be solvent and concentration-dependent. |

| ¹³C NMR | Aromatic carbons would appear in the δ 110-150 ppm range. Carbons attached to chlorine will be significantly shifted. |

| IR Spectroscopy | Characteristic peaks would include N-H stretching (around 3200-3400 cm⁻¹), C=C aromatic stretching (around 1450-1600 cm⁻¹), and C-Cl stretching (around 600-800 cm⁻¹). |

| Mass Spectrometry | The molecular ion peak [M]+ for the free base (C₆H₆Cl₂N₂) would be observed at m/z ≈ 176, showing a characteristic isotopic pattern for two chlorine atoms. The hydrochloride salt will not typically show the HCl in the mass spectrum under standard conditions.[8] |

Experimental Protocols

Synthesis of this compound

A common and established method for synthesizing phenylhydrazine hydrochlorides is through the diazotization of the corresponding aniline, followed by reduction of the resulting diazonium salt. The following is a representative protocol adapted from established procedures for similar compounds.[9][10]

Caption: General synthesis workflow for 3,5-Dichlorophenylhydrazine HCl.

Methodology:

-

Diazotization: 3,5-Dichloroaniline is dissolved in aqueous hydrochloric acid and cooled to 0-5°C in an ice bath. An aqueous solution of sodium nitrite is then added dropwise, maintaining the low temperature, to form the diazonium salt solution.[9][11] The reaction progress can be monitored using starch-iodide paper to detect excess nitrous acid.

-

Reduction: The cold diazonium salt solution is then slowly added to a solution of a reducing agent, such as stannous chloride (SnCl₂) dissolved in concentrated hydrochloric acid, also kept at a low temperature.[10]

-

Isolation: After the reduction is complete, the resulting this compound often precipitates from the acidic solution upon standing or further cooling. The solid product is collected by filtration, washed with a small amount of cold water or a saturated salt solution, and then dried.[12]

-

Purification (Optional): The crude product can be purified by recrystallization from water or an ethanol/water mixture.[12]

Application in Fischer Indole Synthesis

This compound is a valuable reagent in the Fischer indole synthesis, a powerful method for creating indole rings, which are core structures in many pharmaceuticals.[13]

Caption: The Fischer indole synthesis using 3,5-Dichlorophenylhydrazine HCl.

Methodology:

-

Hydrazone Formation: this compound is reacted with an appropriate ketone or aldehyde in a suitable solvent, often glacial acetic acid or ethanol. The mixture is typically stirred at room temperature or gently heated to form the corresponding phenylhydrazone intermediate.[2][5]

-

Cyclization: An acid catalyst (e.g., zinc chloride, polyphosphoric acid, or continued heating in acetic acid) is used to induce a[7][7]-sigmatropic rearrangement of the hydrazone, followed by cyclization and elimination of ammonia.[2][13]

-

Work-up and Isolation: The reaction mixture is cooled, neutralized with a base (e.g., NaOH solution), and the product is extracted with an organic solvent. The organic layer is then dried and concentrated, and the resulting indole derivative is purified, typically by column chromatography or recrystallization.[14]

Applications in Drug Discovery and Development

This compound serves as a crucial starting material for the synthesis of various heterocyclic compounds with potential biological activity.

Synthesis of Anti-leukemic Agents

This compound has been utilized as a building block for the synthesis of 2H-benzo[b][5][15]oxazin-3(4H)-one derivatives.[5][16] Certain compounds within this class have demonstrated promising anti-leukemic properties in vitro against cell lines such as MV4-11 (acute myeloid leukemia).[12] The synthesis of these complex molecules often involves multi-step reaction sequences where the dichlorophenyl moiety is incorporated early in the process.

Synthesis of Thiatriazole Derivatives

It has been specifically used to prepare [2-(3,5-dichlorophenyl)-1,1-dioxo-2,3-dihydro-1H-1λ⁶-[1][7][12][15]thiatriazol-4-yl]dimethylamine. Thiatriazole scaffolds are of interest in medicinal chemistry due to their diverse pharmacological profiles.

Caption: Application pathways of 3,5-Dichlorophenylhydrazine HCl.

Conclusion

This compound is a versatile and important reagent in organic synthesis. Its primary value lies in its utility as a precursor for constructing complex heterocyclic systems, including indoles and benzoxazinones, which are of significant interest in drug discovery for their potential therapeutic applications, particularly in oncology. Due to its hazardous nature, strict adherence to safety protocols is mandatory when handling this compound. This guide provides a foundational resource for professionals utilizing this chemical in their research and development endeavors.

References

- 1. Synthesis and pharmacological evaluations of novel 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as a new class of anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. scbt.com [scbt.com]

- 4. This compound 90.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. Organic Syntheses - Page 27 - Wattpad [wattpad.com]

- 8. PubChemLite - 3,5-dichlorophenylhydrazine (C6H6Cl2N2) [pubchemlite.lcsb.uni.lu]

- 9. Description, Synthesis and Usage of Phenylhydrazine_Chemicalbook [chemicalbook.com]

- 10. prepchem.com [prepchem.com]

- 11. Diazotisation [organic-chemistry.org]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis of 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as platelet aggregation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. jk-sci.com [jk-sci.com]

Technical Guide: Physicochemical Properties of 3,5-Dichlorophenylhydrazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 3,5-Dichlorophenylhydrazine hydrochloride (CAS No: 63352-99-8). The information is intended to support research, synthesis, and drug development activities where this compound is utilized as a key chemical intermediate.

Chemical Identity and Properties

This compound is a dichlorinated phenylhydrazine derivative, commonly used as a building block in the synthesis of more complex molecules, including those with potential therapeutic applications.[1][2]

Table 1: General and Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₆H₇Cl₃N₂ | [3][4] |

| Molecular Weight | 213.49 g/mol | [1][3][4][5] |

| Appearance | White to cream or light yellow crystalline powder | [3] |

| Melting Point | 208-210 °C (with decomposition) | [1][3][6] |

| Boiling Point | 286.1 °C at 760 mmHg | [3][] |

| Flash Point | 126.8 °C | [3] |

| Solubility | Soluble in water | [3] |

| Storage | Store in a cool, dry, well-ventilated area in a tightly closed container. Keep in a dark place. | [3][] |

Spectral Data

Detailed spectral data such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry for this compound are not publicly available in the form of peak lists or spectra. However, commercial suppliers indicate the availability of such data upon request.

Safety and Handling

This compound is classified as harmful and an irritant. It is harmful if swallowed, inhaled, or in contact with skin, and causes skin, eye, and respiratory irritation.[1][3]

Table 2: Hazard and Safety Information

| Identifier | Description | Source(s) |

| Hazard Class | Acute Toxicity (Oral, Dermal, Inhalation), Skin Irritation, Eye Irritation, Specific Target Organ Toxicity (Single Exposure) | [1] |

| Signal Word | Warning | [1] |

| Hazard Statements | H302, H312, H332, H315, H319, H335 | [1] |

| Precautionary Statements | P261, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338 | [1] |

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust mask, should be worn when handling this compound.[1] Work should be conducted in a well-ventilated area.

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of this specific compound are not extensively published. However, standard methodologies for organic compounds can be applied.

Synthesis of this compound

A general method for the preparation of this compound involves the reaction of phenylhydrazine with 3,5-dichlorobenzoyl chloride. The final product is then crystallized through the addition of hydrochloric acid.[3]

Melting Point Determination

The melting point can be determined using a standard melting point apparatus. A small, dry sample is packed into a capillary tube and heated at a slow, controlled rate. The temperature range from the first appearance of liquid to the complete liquefaction of the solid is recorded.

Solubility Assessment (Qualitative)

To determine solubility in a specific solvent, a small amount of this compound can be added to the solvent at a controlled temperature. The mixture is agitated, and the dissolution of the solid is observed.

Spectroscopic Analysis

-

NMR Spectroscopy: For ¹H and ¹³C NMR analysis, the sample would be dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The spectra are then acquired on an NMR spectrometer.[9][10]

-

FT-IR Spectroscopy: An infrared spectrum can be obtained by preparing a KBr pellet containing a small amount of the finely ground solid sample or by using an Attenuated Total Reflectance (ATR) accessory.[3][4][11]

-

Mass Spectrometry: Mass spectral data can be obtained using techniques such as electrospray ionization (ESI) coupled with a mass analyzer. The sample is typically dissolved in a suitable volatile solvent.[12][13][14]

Applications in Synthesis

This compound is primarily used as a reagent in organic synthesis.[3] A notable application is in the synthesis of 2H-benzo[b][3][15]oxazin-3(4H)-one derivatives, which have been investigated for their potential as anti-leukemic agents.[15][16][17]

Visualized Workflow: Synthesis and Application

As no direct biological signaling pathways involving this compound have been identified, the following diagrams illustrate its chemical synthesis and a key synthetic application.

Caption: Synthesis of this compound.

Caption: Synthetic application of the title compound.

References

- 1. 3,5-Dichlorophenylhydrazine 95 63352-99-8 [sigmaaldrich.com]

- 2. This compound, 95% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. drawellanalytical.com [drawellanalytical.com]

- 4. eng.uc.edu [eng.uc.edu]

- 5. scbt.com [scbt.com]

- 6. parchem.com [parchem.com]

- 8. Phenylhydrazine | C6H5NHNH2 | CID 7516 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Hydrochloride Salt of the GABAkine KRM-II-81 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 12. Fragmentation of Deprotonated Diacylhydrazine Derivatives in Electrospray Ionization Tandem Mass Spectrometry: Generation of Acid Anions via Intramolecular Rearrangement | PLOS One [journals.plos.org]

- 13. assets.fishersci.com [assets.fishersci.com]

- 14. A Unique HPLC/MS Salt Forms Method Enables Drug Fingerprinting | Technology Networks [technologynetworks.com]

- 15. Synthesis of 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as platelet aggregation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. azooptics.com [azooptics.com]

- 17. Synthesis and pharmacological evaluations of novel 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as a new class of anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3,5-Dichlorophenylhydrazine Hydrochloride: Properties and Synthetic Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and key synthetic applications of 3,5-Dichlorophenylhydrazine hydrochloride, a crucial building block in the development of novel therapeutic agents. Particular focus is given to its role in the synthesis of compounds with potential anti-leukemic activity.

Molecular Structure and Physicochemical Properties

This compound is a substituted hydrazine derivative that serves as a versatile reagent in organic synthesis. Its chemical structure consists of a phenylhydrazine core with two chlorine atoms substituted at the 3 and 5 positions of the benzene ring, and it is supplied as a hydrochloride salt to improve stability and handling.

The key physicochemical properties of this compound are summarized in the table below, providing essential data for laboratory use.[1][2][3][4][5]

| Property | Value |

| Molecular Formula | C₆H₇Cl₃N₂ |

| Molecular Weight | 213.49 g/mol [1][2][4] |

| Appearance | White to cream or light yellow crystalline powder[3] |

| Melting Point | 201-202 °C or 208-210 °C (decomposes)[1][5] |

| Solubility | Soluble in water[5] |

| CAS Number | 63352-99-8[2] |

Synthetic Applications in Anti-Cancer Research

This compound is a valuable precursor in the synthesis of various heterocyclic compounds, most notably 2H-benzo[b][1][3]oxazin-3(4H)-one derivatives.[3][6] These derivatives have garnered significant interest in medicinal chemistry due to their demonstrated anti-cancer and, more specifically, anti-leukemic properties.[6]

Synthesis of 2H-benzo[b][1][3]oxazin-3(4H)-one Derivatives

While a detailed, step-by-step protocol starting from this compound for the synthesis of specific anti-leukemic 2H-benzo[b][1][3]oxazin-3(4H)-one derivatives is not extensively documented in publicly available literature, a general synthetic strategy can be outlined based on established chemical transformations for analogous compounds.[7][8] The synthesis typically involves a multi-step process.

A generalized workflow for the synthesis of such derivatives is presented below.

Biological Activity and Experimental Protocols

Derivatives of 2H-benzo[b][1][3]oxazin-3(4H)-one have been investigated for their potential as anti-cancer agents.[6][8] Some of these compounds have shown promising anti-leukemic properties.[6]

In Vitro Anti-Leukemic Activity Assessment

The cytotoxic effects of newly synthesized compounds are typically evaluated in vitro against various leukemia cell lines. A standard method for this is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of cell viability.

A typical experimental workflow for an in vitro anti-leukemic activity screen is detailed below.

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Leukemia cells (e.g., HL-60, a human promyelocytic leukemia cell line) are seeded into 96-well plates at a density of approximately 1 x 10⁴ cells per well in 100 µL of complete culture medium.

-

Compound Treatment: After a 24-hour incubation period to allow for cell adherence and stabilization, the cells are treated with various concentrations of the synthesized benzoxazinone derivatives. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The treated plates are incubated for a period of 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Following the incubation period, 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 4 hours.

-

Formazan Solubilization: The culture medium is carefully removed, and 100 µL of a solubilization solution, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.[9]

Potential Signaling Pathways

The anti-cancer activity of benzoxazinone derivatives may be attributed to their interaction with various cellular signaling pathways that are often dysregulated in cancer. While the specific mechanisms for derivatives of this compound are still under investigation, related compounds have been shown to downregulate the expression of the c-Myc oncogene.[10] The c-Myc protein is a key regulator of cell proliferation, differentiation, and apoptosis, and its overexpression is a hallmark of many cancers, including leukemia.

Several signaling pathways are known to be crucial for the survival and proliferation of leukemic stem cells, including the PI3K/AKT/mTOR, Wnt/β-catenin, and JAK/STAT pathways.[11][12][13] It is plausible that novel benzoxazinone derivatives exert their anti-leukemic effects by modulating one or more of these critical pathways.

A simplified representation of a potential mechanism of action involving the downregulation of c-Myc is depicted below.

Conclusion

This compound is a key starting material for the synthesis of biologically active molecules, particularly 2H-benzo[b][1][3]oxazin-3(4H)-one derivatives with promising anti-leukemic activity. This guide has provided an overview of its chemical properties, a general synthetic approach to these derivatives, and a standard protocol for evaluating their in vitro efficacy. Further research into the specific synthetic pathways and elucidation of the precise mechanisms of action, including their effects on key signaling pathways like c-Myc, will be crucial for the development of novel and effective anti-cancer therapeutics based on this versatile chemical scaffold.

References

- 1. chembk.com [chembk.com]

- 2. scbt.com [scbt.com]

- 3. This compound, 95% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 4. 3,5-ジクロロフェニルヒドラジン 塩酸塩 95% | Sigma-Aldrich [sigmaaldrich.com]

- 5. CAS # 63352-99-8, this compound, 1-(3,5-Dichlorophenyl)hydrazine hydrochloride - chemBlink [ww.chemblink.com]

- 6. Synthesis and pharmacological evaluations of novel 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as a new class of anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as platelet aggregation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. irjet.net [irjet.net]

- 9. benchchem.com [benchchem.com]

- 10. Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Recent Advances in Signaling Pathways and Kinase Inhibitors for Leukemia Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Signaling pathways governing the behaviors of leukemia stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Signaling Pathways in Leukemic Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 3,5-Dichlorophenylhydrazine Hydrochloride from 3,5-Dichloroaniline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical synthesis of 3,5-dichlorophenylhydrazine hydrochloride, a key intermediate in the development of various pharmaceutical compounds. The synthesis commences from the readily available starting material, 3,5-dichloroaniline, and proceeds through a two-step diazotization and reduction sequence. This document outlines the detailed experimental protocol, presents key quantitative data in a structured format, and illustrates the synthetic workflow.

Physicochemical Properties

A summary of the essential physical and chemical properties of the starting material and the final product is provided below for easy reference.

| Property | 3,5-Dichloroaniline | This compound |

| Molecular Formula | C₆H₅Cl₂N | C₆H₇Cl₃N₂ |

| Molecular Weight | 162.02 g/mol | 213.49 g/mol |

| Appearance | Colorless to light yellow crystalline solid | Bright yellow crystalline powder[1] |

| Melting Point | 50-52 °C | 208-210 °C (decomposes)[1] |

| CAS Number | 626-43-7 | 63352-99-8 |

Experimental Protocol

The synthesis of this compound from 3,5-dichloroaniline is a two-step process. The first step involves the diazotization of the aniline to form the corresponding diazonium salt. In the second step, the diazonium salt is reduced to the desired hydrazine hydrochloride. The following protocol is adapted from established methods for the synthesis of aryl hydrazines.[2][3]

Step 1: Diazotization of 3,5-Dichloroaniline

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 3,5-dichloroaniline (1.0 eq).

-

Add concentrated hydrochloric acid (approx. 3.0 eq) and water. Stir the mixture to form a slurry.

-

Cool the flask to 0-5 °C in an ice-salt bath.

-

Prepare a solution of sodium nitrite (1.0 eq) in water.

-

Slowly add the sodium nitrite solution dropwise to the aniline slurry while maintaining the temperature between 0-5 °C. Vigorous stirring is essential during this addition to ensure efficient reaction and to prevent localized overheating.

-

After the addition is complete, continue stirring the resulting solution of 3,5-dichlorobenzenediazonium chloride at 0-5 °C for an additional 30 minutes.

Step 2: Reduction of the Diazonium Salt

-

In a separate beaker, prepare a solution of stannous chloride dihydrate (SnCl₂·2H₂O) (approx. 2.5-3.0 eq) in concentrated hydrochloric acid.

-

Cool this reducing solution in an ice bath.

-

Slowly and carefully add the cold diazonium salt solution from Step 1 to the stannous chloride solution with continuous stirring. The temperature should be maintained below 10 °C throughout the addition.

-

A precipitate of this compound will begin to form.

-

After the addition is complete, continue to stir the reaction mixture in the ice bath for another 1-2 hours to ensure complete precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake with a small amount of cold, saturated sodium chloride solution to remove any unreacted starting materials and inorganic salts.

-

Dry the collected solid in a vacuum oven at a low temperature to yield the final product, this compound.

Reaction Workflow

The following diagram illustrates the key stages in the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

References

Technical Guide: Solubility of 3,5-Dichlorophenylhydrazine Hydrochloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract

This technical guide provides a comprehensive overview of the solubility of 3,5-Dichlorophenylhydrazine hydrochloride, a key intermediate in various synthetic applications. Due to the limited availability of specific quantitative solubility data in public literature, this document summarizes known qualitative information and presents detailed, generalized experimental protocols for its determination. This guide is intended to be a foundational resource for laboratory professionals to assess the solubility of this compound in relevant organic solvents, aiding in the optimization of reaction conditions, purification processes, and formulation development.

Introduction

This compound (CAS No: 63352-99-8) is a substituted hydrazine derivative widely utilized in organic synthesis. It serves as a crucial building block for the synthesis of various heterocyclic compounds, including those with potential pharmacological activity. For instance, it has been used in the preparation of 2H-benzo[b][1][2]oxazin-3(4H)-one derivatives as potential anti-leukemic agents.

The solubility of this compound in organic solvents is a critical physical property that dictates its utility in various applications. Understanding its solubility profile is paramount for:

-

Reaction Condition Optimization: Ensuring the compound is sufficiently dissolved for homogenous reaction kinetics.

-

Purification: Selecting appropriate solvents for crystallization and removal of impurities.

-

Formulation: Developing stable solutions for analytical standards or biological assays.

This guide addresses the current knowledge gap in the quantitative solubility data for this compound and provides the necessary protocols for its empirical determination.

Solubility Data

A thorough review of scientific literature and chemical databases reveals a scarcity of quantitative solubility data for this compound in organic solvents. The available information is primarily qualitative.

Table 1: Qualitative and Quantitative Solubility of this compound

| Solvent | Chemical Class | Quantitative Solubility | Qualitative Solubility | Source |

| Water | Protic, Polar | Data not available | Soluble | [3][4] |

| Methanol | Protic, Polar | Data not available | Expected to be soluble | General chemical principles |

| Ethanol | Protic, Polar | Data not available | Expected to be soluble | General chemical principles |

| Dimethyl Sulfoxide (DMSO) | Aprotic, Polar | Data not available | Expected to be highly soluble | General chemical principles |

| Acetone | Aprotic, Polar | Data not available | Expected to have moderate solubility | General chemical principles |

| Dichloromethane (DCM) | Chlorinated | Data not available | Expected to have low solubility | General chemical principles |

| Toluene | Aromatic, Nonpolar | Data not available | Expected to be poorly soluble | General chemical principles |

| Hexane | Aliphatic, Nonpolar | Data not available | Expected to be insoluble | General chemical principles |

Note: The hydrochloride salt form generally increases solubility in polar solvents compared to the free base.

Experimental Protocols for Solubility Determination

For applications requiring precise solubility data, it is recommended that researchers determine the solubility in their specific solvent systems using established methodologies. The thermodynamic "shake-flask" method is the gold standard for determining equilibrium solubility.

Thermodynamic Solubility Determination via Shake-Flask Method

This method measures the equilibrium solubility of a compound, which is the maximum concentration of a substance that can dissolve in a solvent at a specific temperature and pressure, under equilibrium conditions.

Materials and Equipment:

-

This compound (high purity)

-

High-purity organic solvents of choice

-

Temperature-controlled orbital shaker or water bath

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (e.g., 0.22 µm PTFE, chosen for solvent compatibility)

-

Analytical instrumentation for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of this compound to a vial. The excess solid is crucial to ensure a saturated solution at equilibrium.

-

Solvent Addition: Accurately pipette a known volume of the desired organic solvent into the vial.

-

Equilibration: Seal the vial tightly to prevent solvent evaporation. Place the vial in a temperature-controlled shaker and agitate at a constant temperature (e.g., 25 °C). The system should be agitated until equilibrium is reached, which typically takes 24 to 72 hours.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle.

-

Sample Collection: Carefully withdraw a sample from the supernatant using a syringe. Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.

-

Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV or UV-Vis spectroscopy) to determine the concentration of this compound.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or mol/L.

Analytical Method for Quantification (Example: HPLC-UV)

A High-Performance Liquid Chromatography (HPLC) method with UV detection is a common and reliable technique for quantifying the concentration of dissolved solutes.

Principle: The concentration of the analyte in the saturated solution is determined by comparing its peak area from the chromatogram to a standard curve generated from solutions of known concentrations.

Procedure:

-

Standard Curve Preparation:

-

Prepare a stock solution of this compound of known concentration in the chosen solvent.

-

Perform a series of serial dilutions to create at least five calibration standards spanning the expected solubility range.

-

-

Chromatographic Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A mixture of acetonitrile and water (with 0.1% formic acid, if needed for peak shape). The exact ratio should be optimized.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection Wavelength: Determined by measuring the UV absorbance spectrum of the compound (e.g., at its λmax).

-

Column Temperature: 25 °C.

-

-

Analysis:

-

Inject the calibration standards to generate a standard curve (Peak Area vs. Concentration).

-

Inject the diluted, filtered sample from the shake-flask experiment.

-

-

Calculation:

-

Determine the concentration of the diluted sample from the standard curve using linear regression.

-

Calculate the original solubility by applying the dilution factor.

-

Conclusion

References

An In-depth Technical Guide to 3,5-Dichlorophenylhydrazine Hydrochloride: Melting Point and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of 3,5-Dichlorophenylhydrazine hydrochloride, with a specific focus on its melting point and stability. This compound is a valuable reagent in organic synthesis, particularly in the preparation of nitrogen-containing heterocyclic compounds, and serves as an important intermediate in the development of pharmaceutical agents.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Reference |

| CAS Number | 63352-99-8 | [1][2] |

| Molecular Formula | C₆H₆Cl₂N₂ · HCl | [1] |

| Molecular Weight | 213.49 g/mol | [1] |

| Appearance | Bright yellow to off-white crystalline powder | [1][3] |

| Melting Point | 208-210 °C (with decomposition) | [1][3] |

| Water Solubility | Soluble | [1] |

| Storage | Keep in a dark place, sealed in a dry, room temperature environment. | [1] |

Melting Point Determination

The melting point of this compound is consistently reported in the range of 208-210 °C, with decomposition.[1][3] This indicates that as the compound melts, it also breaks down chemically.

Experimental Protocol: Melting Point Determination (Capillary Method)

A standard and widely accepted method for determining the melting point of a crystalline solid is the capillary melting point technique.

Apparatus:

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (if sample needs to be pulverized)

-

This compound sample

Procedure:

-

Sample Preparation: Ensure the this compound sample is a fine, dry powder. If necessary, gently grind the crystals in a mortar and pestle.

-

Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to pack a small amount of the compound into the tube. The packed sample height should be approximately 2-3 mm.

-

Placing the Tube in the Apparatus: Insert the capillary tube into the heating block of the melting point apparatus.

-

Heating:

-

Set the apparatus to heat at a rapid rate initially until the temperature is about 15-20 °C below the expected melting point (around 190 °C).

-

Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

-

-

Observation:

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the entire sample has melted into a clear liquid (the end of the melting range).

-

Note any signs of decomposition, such as darkening or gas evolution, which is expected for this compound.

-

-

Reporting: The melting point is reported as a range from the initial to the final temperature.

Stability Profile

This compound is stable at room temperature when stored in a tightly closed container in a cool, dry, and well-ventilated area.[3] It should be kept away from incompatible substances such as strong oxidants and strong acids.[1] Exposure to light and moisture should be minimized.

Thermal Stability

The reported melting point with decomposition suggests that the compound has limited thermal stability at elevated temperatures. Upon heating, it is expected to decompose, releasing toxic and irritating fumes and gases, including hydrogen chloride, nitrogen oxides, and carbon monoxide.[3]

Experimental Protocol: Thermal Stability Analysis by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a powerful technique to study the thermal stability of a compound by measuring the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.

Apparatus:

-

Differential Scanning Calorimeter (DSC)

-

Sample pans (e.g., aluminum) and lids

-

Crimper for sealing pans

-

Inert gas supply (e.g., nitrogen)

Procedure:

-

Sample Preparation: Accurately weigh a small amount of this compound (typically 1-5 mg) into a DSC sample pan.

-

Sealing the Pan: Place a lid on the pan and seal it using a crimper. This is important to contain any evolved gases during decomposition.

-

Instrument Setup:

-

Place the sealed sample pan and an empty reference pan into the DSC cell.

-

Purge the cell with an inert gas, such as nitrogen, to provide a controlled atmosphere.

-

-

Temperature Program:

-

Equilibrate the sample at a starting temperature well below the expected decomposition point (e.g., 30 °C).

-

Heat the sample at a constant rate (e.g., 10 °C/min) up to a temperature beyond the decomposition point (e.g., 300 °C).

-

-

Data Analysis: The resulting thermogram will show heat flow as a function of temperature.

-

An endothermic peak will correspond to the melting of the sample.

-

Exothermic peaks following the melt will indicate decomposition events. The onset temperature of the first major exotherm is often taken as an indicator of the decomposition temperature.

-

Hydrolytic Stability

Experimental Protocol: General Approach to Hydrolytic Stability Assessment

A general protocol to assess hydrolytic stability involves subjecting the compound to various pH conditions over time and monitoring its degradation.

Apparatus:

-

HPLC with a suitable column and detector (e.g., UV)

-

pH meter

-

Constant temperature bath or incubator

-

Volumetric flasks and pipettes

-

Buffers of various pH values (e.g., pH 4, 7, and 9)

Procedure:

-

Solution Preparation: Prepare stock solutions of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).

-

Stress Conditions:

-

For each pH to be tested, add a known volume of the stock solution to a volumetric flask and dilute with the appropriate buffer to a final known concentration.

-

Incubate the solutions at a constant temperature (e.g., 40 °C).

-

-

Time Points: Withdraw aliquots from each solution at predetermined time intervals (e.g., 0, 2, 4, 8, 24, and 48 hours).

-

Analysis:

-

Immediately analyze the aliquots by a validated, stability-indicating HPLC method. This method should be able to separate the parent compound from any degradation products.

-

Quantify the amount of this compound remaining at each time point.

-

-

Data Analysis: Plot the concentration of the parent compound versus time for each pH condition to determine the rate of degradation.

Synthetic Utility and Reaction Pathways

This compound is a key starting material in various synthetic transformations. One of the most notable applications is in the Fischer indole synthesis.

Fischer Indole Synthesis

The Fischer indole synthesis is a classic and versatile method for synthesizing indoles from a phenylhydrazine and an aldehyde or ketone in the presence of an acid catalyst.

This diagram illustrates the key steps in the Fischer indole synthesis, starting from 3,5-Dichlorophenylhydrazine and a carbonyl compound, proceeding through various intermediates to form a substituted indole.

Synthesis of 2H-benzo[b][1][3]oxazin-3(4H)-one Derivatives

This compound has also been utilized as a building block in the synthesis of 2H-benzo[b][1]oxazin-3(4H)-one derivatives, which have been investigated as potential anti-leukemic agents.

This generalized workflow depicts a multi-step synthesis where this compound serves as a key starting material, leading to the formation of more complex heterocyclic structures.

Safety and Handling

This compound is harmful if swallowed, inhaled, or in contact with skin, and it can cause irritation to the eyes, skin, and respiratory system.[1] Therefore, appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[1]

Conclusion

This compound is a crucial chemical intermediate with a well-defined melting point that is accompanied by decomposition. Its stability is maintained under proper storage conditions, but it is sensitive to heat, strong acids, and strong oxidizing agents. The experimental protocols outlined in this guide provide a framework for the consistent and safe determination of its key physical properties. Its utility in established synthetic pathways, such as the Fischer indole synthesis, underscores its importance in the fields of organic chemistry and drug discovery.

References

A Comprehensive Technical Guide to the Hazards and Safety Precautions for 3,5-Dichlorophenylhydrazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the known hazards and essential safety precautions for handling 3,5-Dichlorophenylhydrazine hydrochloride (CAS No: 63352-99-8). The information is compiled to ensure the safety of laboratory and research personnel working with this compound. Adherence to these guidelines is critical to mitigate potential risks.

Hazard Identification and Classification

This compound is a chemical that poses several health risks. It is classified as harmful if swallowed, in contact with skin, or if inhaled.[1][2][3] It is also known to cause skin and serious eye irritation.[1][4][5] There is a suspicion that this chemical may cause cancer, although more data is needed for a definitive assessment.[1]

GHS Hazard Statements:

Signal Word: Warning[4]

Physical and Chemical Properties

A clear understanding of the physical and chemical properties of a substance is fundamental to its safe handling.

| Property | Value | Reference |

| CAS Number | 63352-99-8 | [4] |

| Molecular Formula | C6H6Cl2N2·HCl | [3] |

| Molecular Weight | 213.49 g/mol | [4] |

| Appearance | Off-white powder | [7] |

| Melting Point | 208-210 °C (decomposes) | [7] |

| Solubility | Soluble in water | [8] |

Experimental Protocols for Hazard Assessment

-

Acute Toxicity Studies: These experiments assess the adverse effects occurring within a short time of administration of a single dose of the substance. This includes oral, dermal, and inhalation routes to determine LD50 (lethal dose, 50%) and LC50 (lethal concentration, 50%) values.

-

Skin and Eye Irritation/Corrosion Studies: These tests, often conducted on animal models, evaluate the potential of a substance to cause reversible or irreversible inflammatory changes to the skin and eyes upon direct contact.

-

Sensitization Studies: These are designed to determine if a substance can induce an allergic response after repeated contact with the skin.

-

Mutagenicity and Carcinogenicity Assays: Long-term studies are conducted to assess the potential of a chemical to induce genetic mutations or cancer. The suspicion of carcinogenicity for this compound suggests that some evidence exists, but it is not yet conclusive.

Safe Handling and Storage

Proper handling and storage procedures are paramount to minimizing exposure and ensuring a safe working environment.

Handling:

-

Avoid all personal contact, including the inhalation of dust or fumes.[1]

-

Use only in a well-ventilated area, preferably within a chemical fume hood.[1][7]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles or a face shield.[1][4][7]

-

Do not eat, drink, or smoke in areas where the chemical is handled.[1][4]

-

Minimize dust generation and accumulation.[7]

Storage:

-

Store away from incompatible materials, such as oxidizing agents.[7]

-

The container should be stored under an inert gas like argon.[1]

-

Containers should be protected from physical damage and checked regularly for leaks.[1]

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment are essential to prevent exposure.

| Control Parameter | Recommendation |

| Engineering Controls | Work in a well-ventilated area. Use of a fume hood is strongly recommended. |

| Eye/Face Protection | Wear chemical safety goggles or a face shield that meets OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7] |

| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[7] Contaminated clothing should be removed and laundered before reuse.[1][7] |

| Respiratory Protection | If ventilation is inadequate, a respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed.[7] A dust mask type N95 (US) is recommended. |

First Aid Measures

In the event of accidental exposure, immediate and appropriate first aid is crucial.

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration.[7][9] Seek immediate medical attention.[7] |

| Skin Contact | Immediately remove contaminated clothing.[1][7] Flush the skin with plenty of soap and water for at least 15 minutes.[7] Get medical aid if irritation develops or persists.[7] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.[7] |

| Ingestion | Do NOT induce vomiting.[7] If the person is conscious and alert, rinse their mouth and give them 2-4 cupfuls of water or milk.[7] Call a poison control center or doctor immediately.[2] |

Firefighting and Accidental Release Measures

Firefighting:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4][7]

-

Specific Hazards: During a fire, irritating and highly toxic gases such as hydrogen chloride, nitrogen oxides, and carbon oxides may be generated.[4][7]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4][7]

Accidental Release:

-

Personal Precautions: Avoid breathing dust and contact with skin and eyes.[1] Wear appropriate personal protective equipment.

-

Cleanup Procedures: For small spills, vacuum or sweep up the material and place it into a suitable, labeled disposal container.[7] Avoid generating dust.[7] For larger spills, prevent the material from entering drains or waterways.[1] Wash the area with large amounts of water.[1]

Logical and Workflow Diagrams

The following diagrams illustrate key safety-related workflows and logical relationships for handling this compound.

Caption: Hazard management workflow.

Caption: Accidental spill response workflow.

References

- 1. static.cymitquimica.com [static.cymitquimica.com]

- 2. This compound | 63352-99-8 | TCI AMERICA [tcichemicals.com]

- 3. This compound | 63352-99-8 | TCI EUROPE N.V. [tcichemicals.com]

- 4. This compound - Safety Data Sheet [chemicalbook.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. This compound(63352-99-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 8. CAS # 63352-99-8, this compound, 1-(3,5-Dichlorophenyl)hydrazine hydrochloride - chemBlink [ww.chemblink.com]

- 9. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

Commercial Suppliers and Technical Guide for 3,5-Dichlorophenylhydrazine Hydrochloride

This technical guide provides a comprehensive overview of commercial suppliers, synthesis, and applications of 3,5-Dichlorophenylhydrazine hydrochloride (CAS No. 63352-99-8), a key intermediate in various chemical syntheses. This document is intended for researchers, scientists, and professionals in drug development and chemical manufacturing.

Commercial Availability

This compound is readily available from a range of chemical suppliers. The following table summarizes the offerings from several prominent vendors. Please note that purity levels and available quantities are subject to change and should be confirmed with the respective supplier.

| Supplier | Purity | Available Quantities | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Sigma-Aldrich | ≥95% | Inquire | 63352-99-8 | C₆H₇Cl₃N₂ | 213.49 |

| Thermo Fisher Scientific | 95% | 5 g, 25 g | 63352-99-8 | C₆H₇Cl₃N₂ | 213.49 |

| Santa Cruz Biotechnology | Inquire | Inquire | 63352-99-8 | C₆H₇Cl₃N₂ | 213.49 |

| Parchem | 93%, 95+% | Bulk, FCL/TL/ISO Tank, Pallet/Skid/Tote, Drum/Bag, R&D/Pilot | 63352-99-8 | C₆H₇Cl₃N₂ | 213.49 |

| CymitQuimica (distributes Fluorochem) | 97% | 1 g, 5 g, 10 g, 25 g, 100 g | 63352-99-8 | C₆H₇Cl₃N₂ | 213.49 |

| ChemBlink | Inquire | Inquire | 63352-99-8 | C₆H₇Cl₃N₂ | 213.49 |

| BLD Pharm | Inquire | Inquire | 63352-99-8 | C₆H₇Cl₃N₂ | 213.49 |

| TCI America | >90.0% (TLC)(HPLC) | Inquire | 63352-99-8 | C₆H₇Cl₃N₂ | 213.49 |

Experimental Protocols

Synthesis of this compound

A general and widely used method for the synthesis of aryl hydrazine hydrochlorides is the diazotization of the corresponding aniline followed by reduction.

Materials:

-

3,5-Dichloroaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Stannous Chloride (SnCl₂) or Sodium Sulfite (Na₂SO₃)

-

Ice

-

Water

-

Starch-iodide paper

Procedure:

-

Diazotization:

-

In a flask equipped with a mechanical stirrer and cooled in an ice-salt bath, dissolve 3,5-dichloroaniline in concentrated hydrochloric acid and water.

-

Cool the solution to 0-5 °C.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature below 5 °C.

-

Monitor the reaction for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess).

-

Continue stirring for 15-20 minutes after the addition is complete to ensure the full formation of the diazonium salt.

-

-

Reduction:

-

In a separate flask, prepare a solution of the reducing agent (e.g., stannous chloride in concentrated HCl or a solution of sodium sulfite in water).

-

Cool the reducing agent solution in an ice bath.

-

Slowly add the cold diazonium salt solution to the reducing agent solution with vigorous stirring, maintaining a low temperature.

-

After the addition is complete, continue stirring for a specified time, allowing the reaction to proceed to completion. The mixture may be allowed to warm to room temperature.

-

-

Isolation and Purification:

-

The precipitated this compound is collected by vacuum filtration.

-

Wash the crude product with a small amount of cold water or a suitable solvent to remove impurities.

-

The product can be further purified by recrystallization from an appropriate solvent, such as ethanol or a mixture of ethanol and water.

-

Dry the purified crystals under vacuum.

-

Caption: Synthesis of this compound.

Fischer Indole Synthesis with this compound

The Fischer indole synthesis is a classic method for preparing indoles from an arylhydrazine and a ketone or aldehyde in an acidic medium.[1]

Materials:

-

This compound

-

A suitable ketone or aldehyde (e.g., cyclohexanone, acetone)

-

An acidic catalyst (e.g., glacial acetic acid, polyphosphoric acid, zinc chloride)

-

A suitable solvent (e.g., ethanol, glacial acetic acid)

Procedure:

-

Hydrazone Formation:

-

Dissolve this compound in the chosen solvent (e.g., ethanol).

-

Add the ketone or aldehyde to the solution.

-

The mixture is typically stirred at room temperature or gently heated to facilitate the formation of the corresponding phenylhydrazone. The reaction can be monitored by TLC.

-

-

Indolization:

-

Once the hydrazone formation is complete, the acidic catalyst is added.

-

The reaction mixture is then heated to reflux for a period ranging from a few hours to overnight, depending on the reactivity of the substrates.

-

The progress of the indolization is monitored by TLC.

-

-

Work-up and Purification:

-

After the reaction is complete, the mixture is cooled to room temperature.

-

The reaction mixture is often poured into water or a basic solution to neutralize the acid and precipitate the crude indole product.

-

The crude product is collected by filtration and washed with water.

-

The product is then purified by recrystallization from a suitable solvent or by column chromatography.

-

References

An In-depth Technical Guide to 3,5-Dichlorophenylhydrazine Hydrochloride: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dichlorophenylhydrazine hydrochloride is a key chemical intermediate with significant applications in organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and its known applications, particularly as a building block for pharmacologically active compounds. While the specific historical details of its initial discovery are not extensively documented in readily available literature, this guide constructs a probable synthesis pathway based on established chemical principles and analogous reactions.

Introduction

This compound (CAS No: 63352-99-8) is an aromatic hydrazine derivative. Substituted phenylhydrazines are a critical class of reagents in organic chemistry, most famously utilized in the Fischer indole synthesis. The dichloro-substitution on the phenyl ring makes this compound a valuable precursor for creating complex molecules with specific electronic and steric properties, which is of particular interest in the development of novel therapeutic agents. This document serves as a technical resource for professionals engaged in chemical research and drug development, offering detailed procedural information and a summary of its chemical characteristics.

Physicochemical Properties

This compound is typically a white to cream or bright yellow crystalline powder.[1] It is soluble in water.[1] A summary of its key quantitative data is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₇Cl₃N₂ | [1][2][3] |

| Molecular Weight | 213.49 g/mol | [3][4] |

| Melting Point | 208-210 °C (decomposes) | [1] |

| Appearance | White to cream/bright yellow crystalline powder | [1] |

| Water Solubility | Soluble | [1] |

| CAS Number | 63352-99-8 | [2][3][4] |

Synthesis of this compound

While the historical first synthesis of this compound is not well-documented, a standard and reliable method for its preparation involves the diazotization of 3,5-dichloroaniline followed by reduction. This process is a common route for the synthesis of substituted phenylhydrazines.

General Synthesis Workflow

The overall workflow for the synthesis of this compound from 3,5-dichloroaniline can be visualized as a two-step process: the formation of a diazonium salt, followed by its reduction to the corresponding hydrazine.

References

The Gateway to Bioactive Heterocycles: Unlocking the Potential of 3,5-Dichlorophenylhydrazine Hydrochloride in Medicinal Chemistry

A Technical Guide for Researchers and Drug Development Professionals

Introduction

3,5-Dichlorophenylhydrazine hydrochloride is a versatile chemical intermediate that serves as a crucial building block in the synthesis of a variety of heterocyclic compounds with significant potential in medicinal chemistry.[1] Its unique structural features, including the reactive hydrazine moiety and the dichlorinated phenyl ring, make it an attractive starting material for the development of novel therapeutic agents, particularly in the realm of oncology. This technical guide provides an in-depth overview of the potential applications of this compound, focusing on its utility in the synthesis of bioactive indoles and pyrazoles. We will explore detailed synthetic methodologies, present quantitative biological activity data for representative derivative classes, and illustrate the key signaling pathways these molecules may target.

Core Applications in Heterocyclic Synthesis

The primary utility of this compound in medicinal chemistry lies in its role as a precursor for the construction of complex heterocyclic scaffolds. Two of the most prominent synthetic routes are the Fischer indole synthesis and the Knorr pyrazole synthesis.

Fischer Indole Synthesis: A Pathway to Potent Anticancer Agents

The Fischer indole synthesis is a classic and powerful acid-catalyzed reaction that transforms arylhydrazines and carbonyl compounds into indoles.[2][3] This reaction is of paramount importance in medicinal chemistry as the indole nucleus is a privileged scaffold found in numerous natural products and FDA-approved drugs.[1] The general mechanism involves the formation of a phenylhydrazone intermediate, followed by a[4][4]-sigmatropic rearrangement and subsequent cyclization with the elimination of ammonia to yield the aromatic indole.

The following is a representative protocol for the synthesis of a 5,7-dichloro-substituted indole derivative, illustrating the use of this compound in the Fischer indole synthesis. This protocol is based on established methodologies.[][6]

Synthesis of 5,7-Dichloro-2,3-dimethyl-1H-indole

-

Step 1: Hydrazone Formation. In a round-bottom flask, this compound (1.0 eq) is suspended in ethanol. To this suspension, butan-2-one (1.1 eq) is added, followed by a catalytic amount of acetic acid. The reaction mixture is stirred at room temperature for 2-4 hours. The formation of the corresponding phenylhydrazone can be monitored by thin-layer chromatography (TLC).

-

Step 2: Indolization. Once the hydrazone formation is complete, a Lewis acid catalyst, such as zinc chloride (ZnCl₂) or an Eaton's reagent (7.7 wt% phosphorus pentoxide in methanesulfonic acid), is added to the reaction mixture. The mixture is then heated to reflux (typically 80-120 °C) for 4-8 hours.

-

Step 3: Work-up and Purification. After cooling to room temperature, the reaction mixture is poured into ice-water and neutralized with a suitable base (e.g., sodium bicarbonate solution). The resulting precipitate is collected by filtration, washed with water, and dried. The crude product is then purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 5,7-dichloro-2,3-dimethyl-1H-indole.

Pyrazole Synthesis: Accessing a Versatile Class of Bioactive Molecules

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This scaffold is a cornerstone in medicinal chemistry, with pyrazole-containing compounds exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[7] A common method for the synthesis of pyrazoles involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.[8]

The following protocol outlines a general procedure for the synthesis of a 1-(3,5-dichlorophenyl)-substituted pyrazole derivative.[9][10]

Synthesis of 1-(3,5-Dichlorophenyl)-3,5-dimethyl-1H-pyrazole

-

Step 1: Reaction Setup. In a round-bottom flask equipped with a reflux condenser, this compound (1.0 eq) and acetylacetone (1.1 eq) are dissolved in a suitable solvent such as ethanol or glacial acetic acid.

-

Step 2: Condensation and Cyclization. The reaction mixture is heated to reflux for 3-6 hours. The progress of the reaction can be monitored by TLC.

-

Step 3: Isolation and Purification. Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by recrystallization or column chromatography to yield the pure 1-(3,5-dichlorophenyl)-3,5-dimethyl-1H-pyrazole.

Quantitative Biological Data of Derivative Classes

While specific biological data for compounds synthesized directly from this compound is not extensively available in the public domain, the classes of compounds accessible through this precursor, namely substituted indoles and pyrazoles, are well-represented in the literature as potent inhibitors of various protein kinases implicated in cancer.

Table 1: Anticancer Activity of Representative Pyrazole-Based Kinase Inhibitors

| Compound Class | Target Kinase | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Pyrazole Derivatives | CDK2 | NCI-60 Cell Line Panel | 0.96 - 3.82 | [11] |

| 3,5-Disubstituted Pyrazoles | - | Pancreatic (MiaPaCa2) | 0.247 | [7] |

| 3,5-Disubstituted Pyrazoles | - | Pancreatic (AsPC1) | 0.315 | [7] |

| 3,5-Disubstituted Pyrazoles | - | Pancreatic (BxPC3) | 0.924 | [7] |

| 1,3,5-Triazine-based Pyrazoles | EGFR | MCF-7 (Breast) | 0.28 - 0.40 | [12] |

| 1,3,5-Triazine-based Pyrazoles | EGFR | HepG2 (Liver) | 0.35 - 0.52 | [12] |

| 1,3,5-Triazine-based Pyrazoles | EGFR | HCT116 (Colorectal) | 0.22 - 0.39 | [12] |

Table 2: Anticancer Activity of Representative Indole-Based Kinase Inhibitors

| Compound Class | Target Kinase | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 3-Substituted Indoles | c-Src | SK-OV-3 (Ovarian) | >50 (70-77% inhibition at 50 µM) | [13] |

| 3-Substituted Indoles | c-Src | HT-29 (Colon) | >50 (70-77% inhibition at 50 µM) | [13] |

Signaling Pathways and Mechanisms of Action

Many of the bioactive indole and pyrazole derivatives synthesized from precursors like this compound exert their anticancer effects by inhibiting key signaling pathways that are often dysregulated in cancer. Two such critical pathways are the PI3K/mTOR and CDK pathways.

The PI3K/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[2][14] Its aberrant activation is a common event in many human cancers, making it a prime target for drug development.[11] Small molecule inhibitors targeting PI3K or mTOR can block the downstream signaling events that promote tumorigenesis.

Caption: The PI3K/mTOR signaling pathway and a point of inhibition.

The Cyclin-Dependent Kinase (CDK) Signaling Pathway

Cyclin-dependent kinases (CDKs) are a family of protein kinases that play a critical role in regulating the cell cycle, transcription, and other cellular processes.[15] The dysregulation of CDK activity is a hallmark of cancer, leading to uncontrolled cell proliferation. CDK inhibitors can induce cell cycle arrest and apoptosis in cancer cells, making them attractive therapeutic targets. For instance, CDK9 is a key regulator of transcription, and its inhibition can lead to the downregulation of anti-apoptotic proteins.

Caption: The CDK signaling pathway and a point of inhibition.

Conclusion

This compound represents a valuable and versatile starting material for the synthesis of medicinally important heterocyclic compounds. Its application in established synthetic methodologies like the Fischer indole synthesis and pyrazole synthesis provides access to a diverse range of molecular scaffolds with demonstrated potential as potent kinase inhibitors and anticancer agents. The continued exploration of derivatives synthesized from this precursor, coupled with detailed structure-activity relationship studies and mechanistic investigations, holds significant promise for the discovery and development of novel therapeutics to address unmet medical needs, particularly in oncology. This guide serves as a foundational resource for researchers and drug development professionals seeking to leverage the synthetic potential of this compound in their quest for next-generation medicines.

References

- 1. researchgate.net [researchgate.net]

- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Structure-based design, synthesis, and study of pyrazolo[1,5-a][1,3,5]triazine derivatives as potent inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. tsijournals.com [tsijournals.com]

- 10. EP0020964A1 - Process for the preparation of pyrazoles - Google Patents [patents.google.com]

- 11. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. Novel 1,3,5-triazine-based pyrazole derivatives as potential antitumor agents and EFGR kinase inhibitors: synthesis, cytotoxicity, DNA binding, molecular docking and DFT studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. EP0187285A2 - Process for the preparation of substituted phenyl hydrazines - Google Patents [patents.google.com]

- 14. A three-component Fischer indole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Fischer Indole Synthesis of 5,7-Dichloroindoles

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of 5,7-dichloroindoles using the Fischer indole synthesis with 3,5-dichlorophenylhydrazine hydrochloride as a key starting material. This class of halogenated indoles holds significant promise in medicinal chemistry, particularly in the development of novel kinase inhibitors for anticancer therapies. The protocols detailed below, along with the accompanying data and visualizations, are intended to facilitate research and development in this exciting area.

Introduction to 5,7-Dichloroindoles

The indole scaffold is a privileged structure in drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals.[1] Halogenation of the indole ring can significantly modulate a compound's physicochemical properties, such as lipophilicity and metabolic stability, often leading to enhanced biological activity. Dichloro-substituted indoles, in particular, have garnered interest for their potential as potent and selective inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways implicated in cancer.[2] The Fischer indole synthesis, a robust and versatile method, provides a direct route to these valuable compounds.[3][4]

Fischer Indole Synthesis of 5,7-Dichloroindole-2-carboxylic acid

The reaction of this compound with an α-keto acid, such as pyruvic acid, under acidic conditions yields the corresponding 5,7-dichloroindole derivative. This specific transformation provides 5,7-dichloroindole-2-carboxylic acid, a versatile intermediate for further chemical modifications.

Reaction Scheme:

Experimental Protocol: Synthesis of 5,7-Dichloroindole-2-carboxylic acid

This protocol is a representative procedure based on the principles of the Fischer indole synthesis.[3][5] Optimization may be required to achieve maximum yield and purity.

Materials:

-

This compound

-

Pyruvic acid

-

Glacial acetic acid

-

Ethanol

-

Hydrochloric acid (concentrated)

-

Sodium hydroxide solution (1 M)

-

Activated carbon

-

Standard laboratory glassware and purification equipment

Procedure:

-

Hydrazone Formation: In a round-bottom flask, dissolve this compound (1 equivalent) in a minimal amount of warm ethanol. In a separate beaker, dissolve pyruvic acid (1.1 equivalents) in ethanol. Slowly add the pyruvic acid solution to the hydrazine solution with stirring. A precipitate of the corresponding hydrazone should form. The mixture can be stirred at room temperature for 1-2 hours to ensure complete formation.

-

Indolization: To the hydrazone mixture, add a suitable acid catalyst. A mixture of glacial acetic acid and a catalytic amount of concentrated hydrochloric acid is often effective.

-

Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) with continuous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker of ice-cold water. The crude 5,7-dichloroindole-2-carboxylic acid will precipitate out of solution.

-